molecular formula C22H20N2O4S2 B2603779 ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate CAS No. 831233-48-8

ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate

Cat. No.: B2603779
CAS No.: 831233-48-8
M. Wt: 440.53
InChI Key: CFJCHPSXLSPHLW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound is of particular interest due to its potential biological activities and its role in the development of new therapeutic agents.

Scientific Research Applications

Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

While specific safety and hazards data for the compound you mentioned is not available, it’s important to handle all chemicals with appropriate safety measures. For example, Ethyl 2-thiophenecarboxylate is classified as Combustible liquids .

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .

Preparation Methods

The synthesis of ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring, which is then further functionalized to achieve the desired compound.

Chemical Reactions Analysis

Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the potential for diverse biological activities.

Properties

IUPAC Name

ethyl 2-[2-[2-(thiophene-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-27-21(25)14-28-18-8-4-3-7-15(18)17-13-16(19-9-5-11-29-19)23-24(17)22(26)20-10-6-12-30-20/h3-12,17H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJCHPSXLSPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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